1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-
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Overview
Description
1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and tertiary amine groups. This compound is part of the perimidine family, known for their diverse biological and pharmacological properties .
Preparation Methods
The synthesis of 1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is favored for its efficiency and the high yield of the desired product. Additionally, an environmentally friendly biogenic strategy using single-phase δ-MnO2 nanoparticles synthesized from Pongamia pinnata leaf extract has been reported . This method is notable for its cost-effectiveness and step-economic synthesis without the need for external ligands.
Chemical Reactions Analysis
1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include protonic acids and metal catalysts such as BiCl3, RuCl3, and Yb(OTf)3 . The major products formed from these reactions are often derivatives of the original compound, which can exhibit enhanced biological activities or other desirable properties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of symmetrical squarylium dyes, which are known for their near-infrared absorption properties . In biology and medicine, 1H-Perimidine derivatives have shown significant antibacterial, antimicrobial, anticancer, and anti-inflammatory activities . Industrially, these compounds are used as antioxidant stabilizers, photochromic compounds, catalysts, and ligand scaffolds .
Mechanism of Action
The mechanism of action of 1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] involves its interaction with various molecular targets and pathways. The compound’s strong electron-donating character allows it to participate in redox reactions, which can modulate biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] can be compared to other similar compounds such as 2,2’-(1,4-phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones and N,N’-(1,3-phenylene)dimaleimide . These compounds share structural similarities but differ in their chemical properties and applications. For instance, 2,2’-(1,4-phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones are known for their recyclization properties, while N,N’-(1,3-phenylene)dimaleimide is used as an anti-reversion agent in rubber production .
Properties
CAS No. |
627872-07-5 |
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Molecular Formula |
C32H30N4 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[3-(1,3-dimethyl-2H-perimidin-2-yl)phenyl]-1,3-dimethyl-2H-perimidine |
InChI |
InChI=1S/C32H30N4/c1-33-25-16-6-10-21-11-7-17-26(29(21)25)34(2)31(33)23-14-5-15-24(20-23)32-35(3)27-18-8-12-22-13-9-19-28(30(22)27)36(32)4/h5-20,31-32H,1-4H3 |
InChI Key |
RYRZJPPFQQYKGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C2=CC=CC3=C2C1=CC=C3)C)C4=CC(=CC=C4)C5N(C6=CC=CC7=C6C(=CC=C7)N5C)C |
Origin of Product |
United States |
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